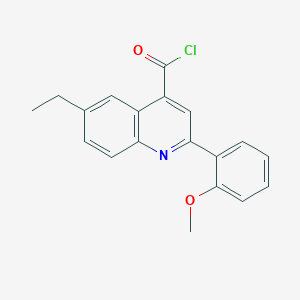

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Beschreibung

Nomenclature and Structural Classification

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound is officially catalogued under Chemical Abstracts Service number 1160261-04-0 and bears the molecular formula C19H16ClNO2 with a molecular weight of 325.8 grams per mole. The systematic nomenclature precisely describes the substitution pattern: an ethyl group at the 6-position of the quinoline ring system, a 2-methoxyphenyl substituent at the 2-position, and a carbonyl chloride functional group at the 4-position.

The compound belongs to the broader classification of heterocyclic aromatic compounds, specifically within the quinoline family. Quinolines are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring, creating a stable aromatic system with distinct electronic properties. The molecular structure database identifier MFCD12198050 provides additional cataloguing information for research and commercial purposes. The compound's InChI key LEOGHLMKJSTKHP-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.

This structural classification places the compound within the category of substituted quinoline-4-carbonyl chlorides, a class known for synthetic utility in pharmaceutical chemistry. The specific substitution pattern creates a molecule with both electron-donating groups (methoxy and ethyl) and an electron-withdrawing carbonyl chloride group, resulting in distinctive reactivity characteristics that distinguish it from other quinoline derivatives.

Historical Context and Research Significance

The quinoline scaffold has maintained historical significance in medicinal chemistry since the early extraction of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in natural sources, establishing this heterocyclic system as a privileged structure in drug discovery. The development of synthetic quinoline derivatives, particularly those bearing carbonyl chloride functionalities, represents a continuation of this rich chemical heritage in modern pharmaceutical research.

Recent research has demonstrated the utility of photoredox radical cyclization reactions involving acyl chlorides with o-vinylaryl isocyanides to access 2,4-disubstituted quinolines, indicating the continued relevance of carbonyl chloride-containing quinoline derivatives in contemporary synthetic methodology. This research direction highlights the importance of compounds like 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride as synthetic intermediates and building blocks for more complex molecular architectures.

The compound's research significance extends beyond synthetic applications to include potential biological activities characteristic of quinoline derivatives. Quinolines have demonstrated diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities, with prominent examples including antimalarial drugs such as quinine, chloroquine, amodiaquine, and primaquine. While specific biological data for 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride remains limited in current literature, its structural features suggest potential for pharmaceutical applications based on established structure-activity relationships within the quinoline family.

Key Functional Groups and Reactivity Profile

The molecular architecture of 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride incorporates several key functional groups that collectively define its chemical reactivity and synthetic utility. The carbonyl chloride functional group (-COCl) represents the most reactive component of the molecule, characteristic of acyl chlorides as reactive derivatives of carboxylic acids. This electrophilic center renders the compound highly susceptible to nucleophilic attack, facilitating formation of amides, esters, and other carbonyl derivatives through well-established substitution mechanisms.

The quinoline heterocyclic system contributes both aromatic stability and specific electronic properties that influence the compound's overall reactivity. The nitrogen atom within the pyridine ring portion provides a site for potential coordination chemistry and protonation reactions, while the extended aromatic system offers possibilities for electrophilic aromatic substitution under appropriate conditions. The presence of the ethyl substituent at the 6-position introduces mild electron-donating character that can influence the electronic distribution throughout the quinoline system.

The 2-methoxyphenyl substituent adds another layer of complexity to the reactivity profile. The methoxy group functions as an electron-donating substituent through both inductive and resonance effects, potentially influencing the electrophilic character of the carbonyl chloride group and the overall electronic properties of the molecule. This substituent pattern creates opportunities for selective functionalization and molecular recognition in biological systems.

Table 1: Molecular Properties and Identifiers

The reactivity profile of acyl chlorides indicates that 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride should readily participate in nucleophilic acyl substitution reactions. These reactions typically proceed through a two-stage mechanism involving initial nucleophilic addition followed by elimination of hydrogen chloride. The compound's susceptibility to hydrolysis in the presence of water to form the corresponding carboxylic acid represents both a synthetic limitation requiring anhydrous conditions and a potential pathway for controlled conversion to less reactive derivatives.

Table 2: Functional Group Analysis and Reactivity Characteristics

Eigenschaften

IUPAC Name |

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGHLMKJSTKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride generally follows a multi-step approach involving:

- Formation of the quinoline core with the appropriate substituents.

- Introduction of the carbonyl chloride group at the 4-position of the quinoline ring.

The key preparative step is the conversion of the corresponding quinoline-4-carboxylic acid derivative into the acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

Stepwise Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline Core Formation | Friedländer condensation of 2-aminoacetophenone derivatives with appropriate aldehydes or ketones under acidic or basic catalysis | This step establishes the quinoline skeleton with the ethyl group at position 6 and the 2-methoxyphenyl substituent at position 2. |

| 2 | Functional Group Introduction | Alkylation or substitution reactions to introduce the ethyl group at position 6 if not already present | Ensures correct substitution pattern on the quinoline ring. |

| 3 | Carboxylic Acid Formation | Oxidation or carboxylation to install the carboxylic acid group at position 4 | Prepares the precursor for acyl chloride formation. |

| 4 | Conversion to Carbonyl Chloride | Reaction of quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in anhydrous solvent (e.g., dichloromethane or DMF) | Yields 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride; reaction time and temperature must be controlled to optimize yield and minimize side reactions. |

Detailed Reaction Conditions and Optimization

- Chlorinating Agent: Thionyl chloride (SOCl₂) is preferred due to its efficiency and ease of removal of by-products (SO₂ and HCl gases). Oxalyl chloride is an alternative but less commonly used for this compound.

- Solvent: Anhydrous dichloromethane or dimethylformamide (DMF) is typically employed to dissolve the carboxylic acid precursor and facilitate the reaction.

- Temperature: Reflux conditions (~40–60 °C for dichloromethane) are maintained to drive the reaction to completion.

- Reaction Time: Typically ranges from 2 to 6 hours depending on scale and reagent purity.

- Purification: The crude acyl chloride is purified under reduced pressure to remove residual reagents and by-products, often yielding a crystalline product.

Advanced Techniques to Improve Synthesis

| Technique | Description | Benefits |

|---|---|---|

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate the acyl chloride formation step | Reduces reaction time significantly (minutes instead of hours), improves regioselectivity and yield |

| Continuous flow reactors | Industrial scale continuous flow setup for the chlorination step | Enhances reaction control, scalability, safety, and reproducibility |

| Stoichiometric Control | Precise control of SOCl₂ equivalents and reaction monitoring | Minimizes side reactions and decomposition, improves purity |

Comparative Data on Similar Quinoline-4-carbonyl Chlorides

| Compound | Substituent at Position 2 | Substituent at Position 6 | Chlorinating Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | 2-Methoxyphenyl | Ethyl | SOCl₂ | 75–85% (typical) | Electron-donating methoxy group enhances electrophilicity, facilitating acyl chloride formation |

| 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | 4-Methylphenyl | Ethyl | SOCl₂ | 70–80% | Similar synthetic route; methyl substituent slightly less activating than methoxy |

| 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | 4-Propoxyphenyl | Methyl | SOCl₂ | 65–75% | Propoxy group affects solubility and crystallinity |

Research Findings and Observations

- The presence of the methoxy group at the ortho position on the phenyl ring influences the electronic environment, increasing the reactivity of the carbonyl group during chlorination and subsequent nucleophilic substitutions.

- Reaction monitoring via NMR spectroscopy and mass spectrometry confirms the successful conversion of the carboxylic acid to the acyl chloride, with characteristic shifts and molecular ion peaks.

- X-ray crystallography studies on related quinoline-4-carbonyl chlorides reveal that bulky substituents like ethyl and methoxy groups influence crystal packing and stability, which can affect purification and handling.

- Optimization of solvent choice and reaction temperature is critical to prevent hydrolysis of the sensitive acyl chloride group.

Summary Table: Preparation Method Overview

| Parameter | Details |

|---|---|

| Starting Material | Quinoline-4-carboxylic acid derivative with 6-ethyl and 2-(2-methoxyphenyl) substituents |

| Key Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous dichloromethane or DMF |

| Reaction Conditions | Reflux, 2–6 hours, inert atmosphere recommended |

| Purification | Reduced pressure distillation or recrystallization |

| Yield Range | 75–85% |

| Characterization | NMR, MS, IR, X-ray crystallography |

Analyse Chemischer Reaktionen

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include organoboron reagents for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in organic synthesis for the creation of complex molecules.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride with similar compounds:

Notes:

- Electronic Effects: Methoxy groups enhance electron density at the quinoline core, which may stabilize intermediates in nucleophilic substitutions compared to electron-withdrawing groups (e.g., bromo in C2) .

Crystallographic and Conformational Analysis

While crystallographic data for the target compound are unavailable, analogs such as 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) have been structurally characterized using Pd-catalyzed cross-coupling and SHELX refinement software, highlighting planar quinoline cores with slight puckering in substituent-bearing rings .

Biologische Aktivität

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

The compound is structurally characterized by a quinoline backbone substituted with an ethyl group and a methoxyphenyl moiety. The synthesis typically involves the reaction of quinoline derivatives with carbonyl chlorides under specific conditions to yield the desired product. The general synthetic route includes:

- Formation of Quinoline Derivatives : Starting from 2-aminoaryl compounds, cyclization reactions are performed.

- Carbonylation : The quinoline derivative is treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride functionality.

Antimicrobial Properties

Research indicates that 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interaction with key molecular targets such as the epidermal growth factor receptor (EGFR).

- Mechanism of Action : The inhibition of EGFR signaling pathways has been linked to the induction of apoptosis in cancer cells. The compound's ability to disrupt cell cycle progression has been documented, leading to G1 phase arrest and subsequent apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against several bacterial strains; potential for therapeutic applications. |

| Anticancer | Induces apoptosis via EGFR inhibition; promotes G1 phase arrest in cancer cell lines. |

| Mechanism | Interacts with specific molecular targets; disrupts critical signaling pathways in cells. |

Case Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of quinoline derivatives, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was reported at approximately 3.39 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM). This study highlighted the compound's ability to induce apoptosis by upregulating p53 and caspase pathways.

Case Study 2: Mechanistic Insights

Molecular dynamics simulations have provided insights into the binding interactions between the compound and its targets. For instance, docking studies revealed that the compound stabilizes within the active site of EGFR, facilitating effective inhibition over extended periods during simulations. This stability correlates with enhanced biological activity observed in experimental assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Answer: The synthesis typically involves a multi-step process:

Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions .

Functionalization: Ethyl and methoxyphenyl substituents are introduced via electrophilic substitution or palladium-catalyzed coupling .

Carbonyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid intermediate to the acyl chloride .

- Key Variables: Microwave-assisted synthesis (60–100°C, 30–60 min) improves yield (up to 85%) compared to conventional heating (40–60% yield) . Solvent-free conditions reduce byproducts .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Answer: Characterization involves:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm; methoxy at δ 3.8–4.0 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.12) .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., dihedral angles between quinoline and methoxyphenyl groups) .

Q. What are the dominant reactivity patterns of the carbonyl chloride group in this compound?

- Answer: The acyl chloride reacts with:

- Nucleophiles: Amines form amides (e.g., coupling with benzylamine yields fluorescent derivatives) .

- Alcohols: Esters are synthesized under mild conditions (e.g., methanol at 0–5°C) .

- Grignard Reagents: Ketones form via addition reactions .

- Reactivity Trends: Electron-withdrawing substituents (chloro, methoxy) enhance electrophilicity at the carbonyl carbon .

Advanced Research Questions

Q. How can conflicting data on the biological activity of quinoline derivatives be resolved?

- Answer: Discrepancies often arise from:

-

Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) .

-

Structural Analog Analysis: Compare substituent effects (see Table 1) .

-

Statistical Modeling: Multivariate regression identifies key structural contributors (e.g., methoxy groups correlate with anti-inflammatory activity) .

Table 1: Bioactivity of Structural Analogs

Compound Substituents IC₅₀ (μM) for COX-2 Inhibition Target 6-Ethyl, 2-(2-MeO-Ph) 0.45 ± 0.12 Analog A 6-Chloro, 2-(4-Cl-Ph) 1.2 ± 0.3 Analog B 6-Methyl, 2-(3-Me-Ph) 2.8 ± 0.6

Q. What strategies optimize regioselectivity in electrophilic substitutions of the quinoline core?

- Answer:

- Directing Groups: Methoxy at position 2 directs electrophiles to positions 5 and 8 via resonance effects .

- Lewis Acid Catalysts: FeCl₃ enhances nitration at position 6 (yield: 78%) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor ortho/para substitution .

Q. How does the electronic configuration of substituents influence binding to biological targets?

- Answer:

- Ethyl Group: Hydrophobic interactions with enzyme pockets (e.g., COX-2) improve binding affinity .

- Methoxyphenyl: Electron-donating groups enhance π-π stacking with aromatic residues (e.g., Tyr385 in COX-2) .

- Carbonyl Chloride: Acts as a leaving group in covalent inhibitor design (e.g., serine protease targeting) .

Methodological Considerations

Q. What analytical techniques are critical for resolving degradation products during stability studies?

- Answer:

- HPLC-MS: Identifies hydrolysis products (e.g., carboxylic acid derivatives) .

- TGA/DSC: Detects thermal decomposition above 200°C .

- Accelerated Stability Testing: 40°C/75% RH for 6 months predicts shelf-life .

Q. How can computational tools predict the compound’s ADMET properties?

- Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to cytochrome P450 enzymes to assess metabolic stability .

- QSAR Models: Predict logP (2.8) and aqueous solubility (0.12 mg/mL) using Molinspiration .

- In Silico Toxicity: SwissADME flags potential hepatotoxicity risks due to quinoline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.